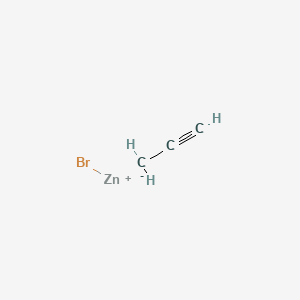

Zinc, bromo-2-propynyl-

Description

Historical Trajectory and Evolution of Organozinc Chemistry

The field of organometallic chemistry began in 1849 with the pioneering work of Sir Edward Frankland, who first synthesized diethylzinc (B1219324). digitellinc.com This discovery was a landmark, not only for establishing the C-Zn bond but also for its contribution to the developing theory of valence. digitellinc.com Frankland's initial synthesis involved the reaction of ethyl iodide with zinc metal, a process that required activated zinc, such as a zinc-copper couple, to proceed effectively. wikipedia.org The resulting diethylzinc was a volatile and pyrophoric liquid, necessitating air-free handling techniques that have become standard practice in organometallic chemistry. wikipedia.org

Following Frankland's discovery, the 19th century saw significant expansion of organozinc chemistry, primarily by Russian chemists. Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the use of alkylzinc reagents for the synthesis of tertiary alcohols from acid chlorides. digitellinc.com Zaitsev's group further broadened this scope to include aldehydes and esters for the synthesis of secondary alcohols. digitellinc.com A major and lasting contribution came from Sergei Nikolaevich Reformatskii, who developed the renowned Reformatsky reaction by substituting the alkyl halide with an α-halo ester. digitellinc.com This reaction remains a staple for the synthesis of β-hydroxy esters.

The 20th and 21st centuries have witnessed remarkable advances, transforming organozinc reagents into indispensable tools for organic chemists. researchgate.net The development of "Rieke Zinc," a highly reactive form of zinc metal produced by the reduction of ZnCl2, expanded the scope of organozinc reagent preparation to include less reactive alkyl and aryl halides. wikipedia.orgsigmaaldrich.com This innovation was crucial as it allowed for the direct formation of organozinc halides from a wider range of precursors, tolerating sensitive functional groups like nitriles, esters, and amides. sigmaaldrich.com The relatively low reactivity of organozinc compounds compared to their Grignard or organolithium counterparts imparts a high degree of functional group tolerance, making them chemoselective reagents for complex molecule synthesis. wikipedia.orgresearchgate.net Further research has led to a deeper understanding of their coordination chemistry, the development of organozincates and organozinc cations with unique reactivity, and the emergence of gem-dizincio derivatives capable of forming two carbon-carbon bonds in a single step. researchgate.net

| Key Milestone | Researcher(s) | Year | Contribution |

| Synthesis of Diethylzinc | Edward Frankland | 1849 | First organozinc compound, birth of organometallic chemistry. digitellinc.comwikipedia.org |

| Synthesis of Tertiary Alcohols | Butlerov & Zaitsev | ~1860s | Addition of alkylzinc reagents to acid chlorides. digitellinc.com |

| Reformatsky Reaction | Sergei Reformatskii | ~1887 | Reaction of α-halo esters with carbonyls using zinc. digitellinc.com |

| Development of Rieke Zinc | Reuben D. Rieke | ~1970s | Preparation of highly reactive zinc for organozinc synthesis. wikipedia.orgsigmaaldrich.com |

Foundational Role of Propargyl/Allenyl Organozinc Reagents in Carbon-Carbon Bond Construction

Propargylzinc reagents, often existing in equilibrium with their allenylzinc isomers, are powerful nucleophiles for the formation of carbon-carbon bonds. researchgate.netpsu.edu Their reaction with a wide array of electrophiles, most notably carbonyl compounds and imines, provides direct access to homopropargylic alcohols and amines, respectively. mdpi.com These products are highly valuable synthetic intermediates, serving as versatile building blocks for the synthesis of more complex molecules, including many natural products and bioactive compounds. mdpi.com

The Barbier-type reaction, which involves the in situ formation of the organometallic reagent in the presence of the electrophile, is a common method for employing propargylzinc reagents. mdpi.com For instance, the reaction of propargyl bromide with zinc powder in the presence of an aldehyde or ketone leads to the formation of the corresponding homopropargylic alcohol. mdpi.com This one-pot procedure is operationally simple and effective for a broad range of substrates. mdpi.com

The utility of these reagents is significantly enhanced by their functional group tolerance. Unlike more reactive organometallics, propargylzinc reagents can be used with substrates containing esters, nitriles, and other sensitive groups without undesired side reactions. sigmaaldrich.com This chemoselectivity is a key advantage in multistep syntheses. researchgate.net Furthermore, the development of catalytic and asymmetric variants of these reactions has expanded their power, allowing for the stereoselective construction of chiral centers. rsc.org For example, the use of chiral ligands in conjunction with zinc reagents can lead to the formation of enantiomerically enriched homopropargylic alcohols. wikipedia.org

A notable application involves the double addition of propargylzinc reagents to substrates like acylcyanohydrins. researchgate.net This process allows for the construction of α,α-dipropargyl-substituted hydroxyamides, which are complex building blocks for further transformations. researchgate.net The reaction of propargylzinc bromide with benzonitrile, for example, showcases the reagent's ability to add to nitrile functionalities. researchgate.netresearchgate.net

| Electrophile | Reagent System | Product Type | Significance |

| Aldehydes/Ketones | Propargyl Bromide / Zn | Homopropargylic Alcohols | Key building blocks in natural product synthesis. mdpi.com |

| Imines | Propargyl Bromide / Zn | Homopropargylic Amines | Precursors to nitrogen-containing heterocyclic compounds. mdpi.com |

| Acylcyanohydrins | Propargylzinc Bromide | α,α-Dipropargyl Hydroxyamides | Access to highly functionalized, complex structures. researchgate.net |

| Epoxides | Propargylzinc Reagents | Allenic Alcohols | Ring-opening provides access to allenic structures. psu.edu |

Intrinsic Propargyl-Allenyl Isomerism and Ambident Reactivity in Zinc Systems

A defining characteristic of propargyl organometallic compounds is their existence as a rapidly equilibrating mixture of two isomeric forms: the propargyl and the allenyl structures. researchgate.netacs.org This phenomenon, known as metallotropic equilibrium, is central to the reactivity of propargylzinc reagents. The zinc atom can be bonded to either the acetylenic carbon (C-1, propargyl form) or the allenic carbon (C-3, allenyl form). This equilibrium makes the reagent an ambident nucleophile, capable of reacting at two different positions.

The position of this equilibrium and the regiochemical outcome of the reaction depend on several factors, including the solvent, temperature, the presence of additives (like Lewis acids), and the nature of the substituents on the propargyl/allenyl backbone. psu.eduresearchgate.net In many systems, the allenylzinc species is the more thermodynamically stable and reactive form. researchgate.net

The reaction of these isomeric mixtures with electrophiles can lead to two possible products. Reaction at the C-3 position (from the allenylzinc isomer) results in the formation of a homopropargylic product (an SE2' reaction), while reaction at the C-1 position (from the propargylzinc isomer) yields an allenic product (an SE2 reaction). sci-hub.se

For many reactions involving propargylzinc bromide and carbonyl compounds, the major product is the homopropargylic alcohol, indicating that the reaction proceeds preferentially through the allenylzinc intermediate. researchgate.net However, the regioselectivity can be influenced. For example, the stabilization of the allenylzinc intermediate through chelation can increase the proportion of the homopropargylic alcohol product. researchgate.netresearchgate.net Understanding and controlling this propargyl-allenyl isomerism is crucial for achieving high selectivity in synthetic applications. sci-hub.seresearchgate.net The ability to direct the reaction towards either the propargyl or allenyl product significantly enhances the synthetic versatility of these organozinc reagents.

| Isomeric Form | Point of Nucleophilic Attack | Resulting Product Structure |

| Allenylzinc | C-3 (sp2 carbon) | Homopropargylic |

| Propargylzinc | C-1 (sp carbon) | Allenic |

Structure

2D Structure

Properties

CAS No. |

40963-57-3 |

|---|---|

Molecular Formula |

C3H3BrZn |

Molecular Weight |

184.3 g/mol |

IUPAC Name |

bromozinc(1+);prop-1-yne |

InChI |

InChI=1S/C3H3.BrH.Zn/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |

InChI Key |

DQOOYHNLEXHHFZ-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C#C.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for the Generation of Zinc, Bromo 2 Propynyl and Analogous Propargylzinc Species

Direct Oxidative Insertion of Zinc into Propargylic Halides

The most direct and atom-economical method for preparing propargylzinc halides is the oxidative addition of metallic zinc to a propargylic halide, such as propargyl bromide. nih.govriekemetals.com This process involves the insertion of zinc(0) into the carbon-bromine bond to form the organozinc species. However, the reaction is often sluggish and requires specific activation methods and optimized conditions to proceed efficiently and prevent undesirable side reactions. nih.gov

The efficiency of the direct insertion method is highly dependent on the reaction parameters. Solvents play a crucial role, with tetrahydrofuran (THF) being the most commonly employed due to its ability to solvate the resulting organozinc species. nih.gov The concentration of the propargyl halide is also a key factor; studies on analogous allylic systems have shown that adjusting concentration and flow rate (in continuous flow systems) can significantly impact the yield of the organozinc reagent. rsc.org

Temperature control is critical for managing the exothermic nature of the zinc insertion and minimizing side reactions like Wurtz-type homocoupling. For instance, in the zinc-mediated propargylation of isatin-derived imines, the reaction proceeds effectively in anhydrous THF. mdpi.com Continuous flow processes have emerged as an effective technique, allowing for better temperature control and more efficient conversion by passing the substrate solution through a heated column of granular zinc. rsc.org

Table 1: Optimization of Zinc Insertion into Allylic/Propargylic Bromides in a Flow System

| Entry | Flow Rate (mL/min) | Residence Time on Zn Column (min) | Concentration (M) | Yield (%) |

| 1 | 1.0 | 3 | 0.66 | 35 |

| 2 | 0.5 | 6 | 0.66 | 53 |

| 3 | 0.5 | 6 | 0.33 | 33 |

| 4 | 0.25 | 12 | 0.66 | 52 |

Data adapted from studies on analogous allylic systems, demonstrating principles applicable to propargylic halides. rsc.org

The passivating oxide layer on commercial zinc powder often inhibits the oxidative insertion. nih.gov Consequently, various activation methods are employed. Pre-treatment of zinc dust with reagents like 1,2-dibromoethane, trimethylsilyl chloride (TMSCl), or iodine is a common strategy to clean and activate the metal surface. nih.govbeilstein-journals.org

A significant breakthrough in the synthesis of organozinc reagents was the use of lithium chloride (LiCl) as an additive, a technique extensively developed by Knochel. nih.govrsc.org LiCl plays a multifaceted role. It breaks up zinc aggregates and prevents the precipitation of the organozinc reagent, thereby keeping it in solution. researchgate.net Mechanistic studies have revealed that LiCl accelerates the solubilization of surface-bound organozinc intermediates that form after the initial oxidative addition, which is often the rate-determining step. nih.govresearchgate.net The presence of a stoichiometric amount of LiCl is often essential for the efficient formation and subsequent reaction of alkylzinc bromides. beilstein-journals.org This salt effect is crucial for achieving high yields and improving the reliability of the reagent preparation. rsc.orgnih.gov

Transmetalation Routes to Propargylzinc Reagents

Transmetalation offers an alternative pathway to propargylzinc reagents, often providing access to species that are difficult to prepare by direct insertion or require milder conditions. This method involves the exchange of a metal from a pre-formed organometallic compound (e.g., organoboron, organolithium, or organomagnesium) with a zinc salt. rsc.org

The boron-zinc exchange has become a powerful tool for generating functionalized organozinc reagents. nih.gov In the context of propargyl species, the reaction typically involves treating propargyl or allenyl boronates with a dialkylzinc compound, such as diethylzinc (B1219324) (Et₂Zn). organic-chemistry.org This exchange generates a highly reactive allenylzinc intermediate, which then undergoes selective propargylation reactions with electrophiles like aldehydes and ketones. organic-chemistry.orgresearchgate.net

The mechanism is believed to involve a reversible B/Zn exchange that forms the active allenylzinc species. organic-chemistry.org This process can be rendered catalytic with respect to zinc. organic-chemistry.orgresearchgate.net The use of air-stable and crystalline propargyl diethanolamine boronates has further enhanced the practicality of this methodology. organic-chemistry.org Preliminary mechanistic studies and DFT calculations suggest that the transmetalation likely proceeds from a four-coordinate boronate "ate" complex, ensuring a stereospecific transfer of the organic group from boron to zinc in related alkyl systems. nih.gov

Table 2: Key Features of Boron-Zinc Exchange for Propargylzinc Generation

| Feature | Description | Reference |

| Boron Source | Propargyl/allenyl boronates, propargyl diethanolamine boronates | organic-chemistry.org |

| Zinc Source | Diethylzinc (Et₂Zn) | organic-chemistry.org |

| Key Intermediate | Allenylzinc species | organic-chemistry.org |

| Catalyst Loading | Can be catalytic (as low as 1 mol%) | organic-chemistry.org |

| Mechanism | Reversible B/Zn exchange, potentially via a boronate "ate" complex | organic-chemistry.orgnih.gov |

Lithium-zinc exchange provides another reliable route to organozinc compounds. The process generally involves two steps: first, the formation of an organolithium reagent via lithium-halogen exchange or deprotonation, followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). wikipedia.orgresearchgate.net

For propargyl systems, a propargyllithium species can be reacted with a zinc halide. This reaction often leads to the formation of lithium zincates, such as lithium trialkylzincates (R₃ZnLi), which are highly effective exchange reagents. nih.govresearchgate.net These zincate species exhibit enhanced reactivity and can perform halogen-zinc exchanges on substrates that are unreactive towards neutral dialkylzincs. nih.gov Computational studies on related systems suggest the I/Zn exchange proceeds through a lithium-assisted aryl shuttle-like process, where an ArLi intermediate is formed, which then reacts with the diorganozinc species. chemrxiv.org This method allows for the preparation of highly functionalized zinc reagents under mild conditions. nih.gov

The transmetalation from organomagnesium compounds (Grignard reagents) to zinc is a widely used and practical method for preparing organozinc reagents. This magnesium-zinc exchange involves reacting a Grignard reagent, such as propargylmagnesium bromide, with a zinc halide. harvard.edu This protocol is advantageous because it converts a highly reactive Grignard reagent into a more chemically selective and functional group-tolerant organozinc species. nih.gov

The development of "turbo-Grignard" reagents, like iPrMgCl·LiCl, has significantly improved the initial formation of the functionalized Grignard reagent via a bromine-magnesium exchange, which can then be transmetalated. nih.govresearchgate.net Investigations into the reaction between Grignard reagents and ZnCl₂ have revealed that the process is not a simple metathesis. Instead, thermodynamically preferred magnesium-zinc hybrid complexes can form. researchgate.net This method is a cornerstone for preparing functionalized organozinc reagents, tolerating sensitive groups like esters and nitriles that would be incompatible with the parent Grignard or organolithium precursors. harvard.edu

Electrochemical Synthesis of Propargylzinc Intermediates

The electrochemical synthesis of propargylzinc intermediates, such as Zinc, bromo-2-propynyl-, represents a modern and efficient methodology that leverages electrical current to drive the formation of these valuable organometallic reagents. This approach often provides milder reaction conditions and avoids the need for pre-activated metals, which are common in traditional chemical syntheses. The electrochemical generation of these species can be broadly categorized into two main strategies: the use of a sacrificial anode and the cathodic generation of a reactive metal species.

In the first approach, a sacrificial zinc anode is employed in an electrolytic cell. Upon the application of an electric current, the zinc anode undergoes oxidation, releasing Zn²⁺ ions into the solution. Simultaneously, at the cathode, the propargyl halide (e.g., propargyl bromide) is reduced. The combination of these processes in the vicinity of the electrode surface leads to the formation of the propargylzinc halide. This method is particularly advantageous as it allows for the in-situ generation of the organozinc reagent, which can then immediately react with an electrophile present in the reaction mixture, in a process analogous to a Barbier-type reaction.

The second major strategy involves the electrochemical deposition of a highly reactive form of zinc onto an inert cathode, such as platinum or carbon. In this setup, a zinc salt like zinc chloride (ZnCl₂) is dissolved in the electrolyte. When a potential is applied, the Zn²⁺ ions are reduced and deposited on the cathode as a fine, high-surface-area metallic zinc. This electrochemically activated zinc readily reacts with propargyl halides to form the desired propargylzinc intermediate. Research has shown that a wire-shaped nano-zinc architecture can be formed on the cathode during the electrochemical process, which serves as the active reagent for subsequent reactions. researchgate.net This technique has been successfully applied to the propargylation of carbonyls in aqueous media. researchgate.net

The efficiency and outcome of the electrochemical synthesis are dependent on several experimental parameters. These include the choice of anode and cathode materials, the solvent and supporting electrolyte system, and the applied current density or potential. For instance, the regioselective propargylation of aldehydes and ketones has been achieved with high yields using a platinum cathode and a zinc anode. researchgate.net

Below is a table summarizing representative conditions and outcomes for the electrochemical generation and subsequent reaction of propargylzinc intermediates, based on findings from electrochemical Barbier-type reactions.

| Parameter | Condition |

|---|---|

| Cell Type | Undivided Cell |

| Anode Material | Zinc |

| Cathode Material | Platinum |

| Solvent System | Tetrahydrofuran (THF) / Aqueous NH₄Cl |

| Supporting Electrolyte | Not always required with sacrificial anode |

| Reactants | Propargyl Bromide, Carbonyl Compound |

| Typical Product | Homopropargylic Alcohol |

| Observed Yields | High |

Detailed research findings have demonstrated the utility of this electrochemical approach. For example, the electrochemical propargylation of various aldehydes and ketones using unsubstituted or α-substituted propargylic bromides proceeded efficiently to afford the corresponding homopropargylic alcohols in high yields. researchgate.net The regioselectivity of these reactions is a significant advantage, with unsubstituted propargyl halides typically leading to the formation of the propargylic alcohol isomer with high selectivity. acs.org

Mechanistic Investigations of Zinc, Bromo 2 Propynyl Reactivity and Propargyl Allene Interconversions

Fundamental Reaction Mechanisms of Propargylation and Allenylation

The addition of Zinc, bromo-2-propynyl- to carbonyl compounds can proceed through different mechanistic pathways, fundamentally involving the generation of an organozinc intermediate that exists in equilibrium between propargyl and allenyl forms. mdpi.com This equilibrium is a key feature of their chemistry, and the subsequent reaction with an electrophile, such as an aldehyde or ketone, can occur from either isomeric form. mdpi.comacs.org These reactions are broadly classified based on whether the organometallic reagent is pre-formed or generated in situ. acs.org

A prominent pathway for utilizing Zinc, bromo-2-propynyl- is the Barbier-type reaction, a one-pot process where the organozinc reagent is generated in the presence of the carbonyl substrate. nih.govwikipedia.org This method is advantageous as it avoids the separate step of preparing the often-sensitive organometallic reagent. rsc.orgorganic-chemistry.org The reaction is typically initiated by the oxidative addition of zinc metal to the carbon-bromine bond of 2-propynyl bromide. wikipedia.org

The Barbier reaction mechanism involves the formation of an organozinc intermediate on the metal surface, which then reacts with the carbonyl compound. nih.govresearchgate.net These reactions can be performed in various solvents, including aqueous media, which is a significant advantage over more moisture-sensitive organometallic reagents like Grignard reagents. nih.govrsc.org For instance, the zinc-mediated Barbier reaction of propargylic bromides with aldehydes in a mixture of THF and saturated aqueous NH4Cl solution yields propargylic and allenic alcohols with high selectivity. nih.govkisti.re.kr The reaction's regioselectivity is highly dependent on several factors, including the structure of the reactants, solvent effects, and the metal used. nih.gov

Regiochemical and Stereochemical Outcomes in Propargyl-Allenyl Rearrangements

The reaction of propargylzinc reagents with electrophiles is characterized by the potential to form two regioisomeric products: the homopropargylic (from propargyl attack) and the allenic (from allenyl attack) adducts. The dynamic equilibrium between the propargylzinc and allenylzinc species is central to determining the product ratio. acs.org Allenylzinc compounds are commonly prepared through transmetalation or oxidative addition with zinc metal. acs.org The interconversion between allenyl and propargylzinc complexes is rapid, and the reaction with aldehydes typically favors the propargyl product. acs.org

The regiochemical outcome of these reactions is not random but is governed by a delicate interplay of several factors. The structure of the substrate, the polarity of the solvent, and the identity of the metal are all critical in steering the reaction towards either the propargyl or the allenyl product. nih.gov

Substrate Structure: The substitution pattern on both the propargyl halide and the carbonyl compound influences the product distribution. Unsubstituted propargyl halides, when reacted with aldehydes in the presence of zinc in aqueous media, tend to give the corresponding propargylic alcohols with high selectivity. nih.gov In contrast, substituted propargylic halides often yield a mixture of allenic and propargylic alcohols. nih.gov

Solvent Polarity: The choice of solvent plays a crucial role. For instance, in zinc amide-catalyzed reactions of ketones with allenyl boronate, a simple change in reaction conditions can switch the selectivity. At lower temperatures (-40 °C) in toluene, the allenyl product is favored, whereas at higher temperatures (15 °C) in THF, the propargyl product dominates. scispace.comnih.gov This suggests that the former is a kinetically controlled process, while the latter is thermodynamically controlled. nih.gov

Metal Identity: While this article focuses on zinc, it is noteworthy that other metals like indium can also mediate these reactions, often with different regioselectivities. For example, indium-mediated coupling of propargylic halides with aldehydes in aqueous media has been reported to produce allenic alcohols with high selectivity. nih.gov

The following table summarizes the influence of various factors on the product distribution in zinc-mediated reactions.

Catalytic Cycles and Intermediate Characterization in Zinc-Mediated Reactions

In many modern applications, zinc's role has transitioned from a stoichiometric reagent to a catalyst. acs.orgnih.gov Catalytic cycles are proposed to explain how a substoichiometric amount of a zinc species can facilitate the transformation of propargyl precursors, such as propargyl boronates, into the desired products. acs.orgorganic-chemistry.org

A plausible catalytic cycle for the zinc-catalyzed propargylation of carbonyls involves a facile boron-zinc (B/Zn) exchange. acs.org This transmetalation step generates the active allenyl/propargylzinc intermediate. This intermediate then adds to the carbonyl compound, forming a zinc alkoxide. Subsequent reaction with another equivalent of the propargyl boronate regenerates the organozinc species and releases the product alkoxide, thus completing the catalytic cycle. acs.org Reaction progress analysis in some zinc-catalyzed systems supports the B/Zn exchange as the rate-limiting step. acs.orgresearchgate.net A water acceleration effect has also been discovered, where a catalytic amount of water is proposed to generate an intermediate that catalyzes this exchange. acs.orgresearchgate.net

The development of asymmetric variants of propargylation and allenylation reactions is a significant area of research. This is often achieved by employing chiral ligands that coordinate to the zinc(II) center, creating a chiral environment that influences the stereochemical outcome of the reaction. wikipedia.org The rational design and selection of ligands are crucial for constructing effective coordination complexes. nih.gov

A variety of chiral ligands, including those derived from amino acids and carbohydrates, have been successfully used in zinc-catalyzed reactions. acs.orgnih.gov For instance, the combination of diethylzinc (B1219324) and N-isopropyl-l-proline has been shown to be an effective catalytic system for the asymmetric propargylation of trifluoromethyl ketones, providing moderate to high stereoselectivity. acs.orgnih.gov In the presence of such chiral ligands, the addition of the organozinc reagent to the prochiral carbonyl group proceeds enantioselectively. wikipedia.org The effectiveness of these catalytic systems can be modulated by changing the metal or solvent, allowing for selective synthesis of either propargyl or allenyl products with excellent enantioselectivities. acs.org

The following table provides examples of chiral ligands used in zinc-mediated asymmetric synthesis.

While many zinc-mediated propargylations are believed to proceed through polar, organometallic intermediates, the involvement of radical pathways cannot be discounted, especially under certain conditions. The propargyl radical is a key intermediate in various organic reactions and its chemistry has seen a resurgence of interest. nih.govresearchgate.net In the context of zinc reactions, single electron transfer (SET) from the metal surface to the propargyl halide could generate a propargyl radical and a zinc(I) species.

Evidence for radical intermediates in organozinc reactions has been suggested in other contexts, such as the complete suppression of a three-component coupling reaction in the presence of the radical scavenger TEMPO. nih.gov While direct spectroscopic identification of propargyl radicals in typical zinc-mediated Barbier-type reactions is challenging due to their transient nature, their potential involvement is inferred from reaction outcomes and mechanistic probes. The concept of "sequestered" radicals, which are associated with the oxidized metal species, has been proposed to explain stereochemical outcomes that differ from those expected for "free" radicals. nih.gov Further investigation is needed to definitively characterize the role and behavior of propargyl radical intermediates in reactions involving Zinc, bromo-2-propynyl-.

Transition Metal-Catalyzed Processes Involving Propargylzinc Reagents (e.g., Nickel, Copper)

The reactivity of propargylzinc reagents, such as Zinc, bromo-2-propynyl-, can be significantly enhanced and controlled through the use of transition metal catalysts. Nickel and copper complexes, in particular, have proven effective in promoting cross-coupling reactions, offering pathways to valuable propargylic and allenic structures. These catalytic processes often involve intricate mechanistic pathways that dictate the regioselectivity of the product, leading to either propargyl or allene (B1206475) isomers.

Nickel-Catalyzed Processes

Nickel-catalyzed cross-coupling reactions of propargylic electrophiles with organozinc reagents have been a subject of detailed mechanistic investigation. These reactions provide a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of sterically demanding structures. nih.gov

Mechanistic Insights: Systematic studies into the enantioselective Negishi arylation of secondary propargylic bromides have provided evidence for a radical chain pathway. researchgate.net This mechanism deviates from previously assumed pathways involving monometallic oxidative addition of an organonickel(I) intermediate. The key steps are thought to involve a bimetallic oxidative addition of the carbon-bromine bond, which generates a propargylic radical transiently. This radical formation accounts for the observed stereoconvergence in asymmetric reactions. researchgate.net

The catalytic cycle is believed to involve multiple oxidation states of nickel, specifically a Ni(I)/Ni(III) cycle. researchgate.netresearchgate.net The process can be initiated by a Ni(I) species which reacts with the propargylic bromide. Spectroscopic and crystallographic studies have identified an arylnickel(II) complex as the predominant resting state of the catalyst during the reaction and a key player in the coupling with the propargylic radical. researchgate.net Density functional theory (DFT) calculations have also supported the involvement of a Ni(I)–Ni(III) catalytic cycle in related cross-coupling reactions, where a reductant like zinc powder can facilitate the regeneration of the active Ni(I) species from a Ni(II) precursor. rsc.org

The regioselectivity of nickel-catalyzed cross-couplings of propargylic electrophiles has not been as extensively studied as palladium-catalyzed analogues, which typically favor the formation of allenes. nih.gov However, control over the reaction parameters, including the choice of ligand and solvent, can influence the product distribution. For instance, in the cross-coupling of secondary alkylzinc nucleophiles with secondary propargylic electrophiles, the use of a NiCl2•glyme/terpyridine catalyst system in DMA was found to be effective, with the homocoupling of the propargylic halide to form bis(allenes) or allene-alkynes being a major side reaction. nih.gov

| Entry | Catalyst/Ligand | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | NiCl₂•glyme / Terpyridine | DMA | 89 | Optimized conditions |

| 2 | Terpyridine only | DMA | <5 | Ni salt is essential |

| 3 | NiCl₂•glyme only | DMA | <5 | Ligand is essential |

| 4 | Pybox | DMA | 41 | Bidentate ligand |

| 5 | (N-pyrazolyl)pyridine | DMA | 20 | Bidentate ligand |

| 6 | None | THF | 20 | Solvent effect |

| 7 | None | DMI | 72 | Solvent effect |

Copper-Catalyzed Processes

Copper catalysts are also widely employed in reactions involving propargyl species, including the propargylation and allenylation of various electrophiles. These reactions often proceed with high chemo- and regioselectivity, providing access to homopropargylic and allenic alcohols.

Mechanistic Insights: In copper-catalyzed, manganese-mediated propargylation and allenylation of aldehydes with propargyl bromides, a proposed mechanism involves the in situ reduction of Cu(I) to an active Cu(0) species by manganese powder. nih.gov This Cu(0) then undergoes oxidative insertion into the carbon-bromine bond of the propargyl bromide to form a crucial organocopper intermediate. This intermediate can exist in equilibrium between a propargylcopper form and an allenylcopper form. nih.gov The subsequent nucleophilic addition of this organocopper species to an aldehyde yields the corresponding homopropargylic or allenic alcohol. nih.gov The substitution pattern on the propargyl bromide appears to dictate the regiochemical outcome. For example, reactions with 3-bromo-1-propyne exclusively yield propargylation products, whereas 1-bromo-2-pentyne (B134421) leads solely to allenic alcohols. nih.gov

| Aldehyde Substrate | Propargyl Bromide | Product Type | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 3-bromo-1-propyne | Homopropargyl alcohol | 96 |

| 4-Methylbenzaldehyde | 3-bromo-1-propyne | Homopropargyl alcohol | 95 |

| 4-Chlorobenzaldehyde | 3-bromo-1-propyne | Homopropargyl alcohol | 97 |

| Benzaldehyde | 1-bromo-2-pentyne | Allenic alcohol | 85 |

| 4-Methylbenzaldehyde | 1-bromo-2-pentyne | Allenic alcohol | 83 |

| 4-Chlorobenzaldehyde | 1-bromo-2-pentyne | Allenic alcohol | 86 |

Dual Nickel/Copper Catalysis

The combination of nickel and copper catalysts can offer unique reactivity and selectivity in propargylation reactions. A dual Ni/Cu-catalyzed asymmetric propargylic substitution has been developed for the stereodivergent synthesis of products with all-carbon quaternary stereocenters. This synergistic approach allows for high yields, diastereoselectivities, and enantioselectivities, demonstrating the power of cooperative catalysis in controlling complex stereochemical outcomes.

Applications of Zinc, Bromo 2 Propynyl in Advanced Organic Synthesis

Construction of Homopropargylic Alcohols and Amines

Propargylzinc bromide is a key reagent for the synthesis of homopropargylic alcohols and amines through nucleophilic addition to carbonyl compounds and their nitrogen-based analogues. These reactions are valued for their reliability and the synthetic utility of the resulting products, which are versatile intermediates for further chemical transformations.

The reaction of propargylzinc bromide with aldehydes and ketones is a cornerstone method for the synthesis of homopropargylic alcohols. nih.govnih.gov This transformation, often conducted under Barbier-type conditions, involves the in situ formation of the organozinc reagent from propargyl bromide and metallic zinc, which then adds to the carbonyl electrophile. organic-chemistry.org The reaction generally proceeds with high regioselectivity, favoring the formation of the homopropargylic alcohol over the isomeric allenic alcohol. rsc.org

The general mechanism for this nucleophilic addition involves the attack of the propargylzinc reagent on the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon protonation during workup, yields the final homopropargylic alcohol. illinois.edu The reaction can be performed under various conditions, including solvent-free systems, which offers a green chemistry approach. rsc.org

Research has demonstrated the broad scope of this reaction with various aldehydes and ketones. For instance, a zinc-mediated Barbier-type reaction of carbonyl compounds with propargyl bromide at room temperature under solvent-free conditions provides a rapid and efficient route to homopropargylic alcohols. organic-chemistry.org Furthermore, the reaction can be catalyzed by other metals, with zinc often used as a mediator. organic-chemistry.org

| Electrophile | Reagent System | Product | Yield (%) | Reference |

| Benzaldehyde | Propargyl bromide, Zn | 1-Phenyl-3-butyn-1-ol | Good to Excellent | rsc.org |

| Cyclohexanone | Propargyl bromide, Zn | 1-(2-Propynyl)cyclohexanol | Good to Excellent | rsc.org |

| Various Aldehydes | Propargyl bromide, Zn, (solvent-free) | Homopropargylic Alcohols | High | organic-chemistry.org |

| Aromatic Aldehydes | Dianion of propyne, TMEDA | Aromatic Homopropargylic Alcohols | - | nih.gov |

The synthetic utility of propargylzinc reagents extends to reactions with imine and nitrile electrophiles, providing access to valuable nitrogen-containing compounds. The addition of propargylzinc bromide to imines is an effective method for the synthesis of homopropargylic amines. nih.gov This aza-Barbier-type reaction is analogous to the addition to carbonyls and has been successfully applied to a variety of imine substrates.

Zinc-mediated propargylation of aldimines with propargyl bromide can be carried out efficiently under solvent-free conditions, offering a rapid and catalyst-free route to homopropargylic amines. organic-chemistry.org This method is applicable to a wide range of imines, including those with electron-donating and electron-withdrawing groups on the aromatic rings. organic-chemistry.org Diastereoselective additions to chiral imines, such as N-tert-butylsulfinylimines, have also been developed, leading to the formation of enantioenriched homopropargylic amines. nih.gov

The reaction of propargylzinc reagents with nitriles can be more complex. While direct addition to simple nitriles can be challenging, studies have shown that a double addition of propargylzinc reagents to acylcyanohydrins and cyanocarbonates can occur, yielding α,α-disubstituted dipropargylic hydroxyamides and N-Boc-protected amino alcohols. nih.gov The reaction of benzonitrile with propargyl bromide and zinc has been observed to produce pyridine derivatives, indicating a cascade of reactions following the initial nucleophilic addition. nih.govresearchgate.net

| Electrophile | Reagent System | Product | Key Features | Reference |

| N-tert-butylsulfinylimines | 1-Trimethylsilyl allenylzinc bromide | Enantiopure homopropargylic amines | High diastereoselectivity | nih.gov |

| Isatin-derived imines | Propargyl bromide, Zn | 3-Propargylated 3-aminooxindoles | Good yields, catalyst-free | nih.gov |

| N-sulfonyl imidates | Propargyl bromide, Zn | α,α-bispropargyl-substituted amines | Access to pyrrolidine derivatives | nih.gov |

| Aldimines | Propargyl bromide, activated Zn (solvent-free) | Homopropargylic amines | Short reaction time (5 min) | organic-chemistry.org |

| Acylcyanohydrins | Propargylzinc bromide | Dipropargylic α,α-disubstituted hydroxyamides | Double addition | nih.gov |

Cross-Coupling Transformations Utilizing Propargylzinc Reagents

Propargylzinc reagents are valuable nucleophilic partners in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds that are not readily accessible through other methods. These reactions, particularly the Negishi coupling, have been instrumental in the synthesis of complex molecules containing the propargyl motif.

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. chemistnotes.comwikipedia.org Propargylzinc reagents can be effectively coupled with various electrophiles, including propargylic halides themselves. Nickel-catalyzed Negishi cross-couplings of secondary propargylic bromides have been developed, including stereoconvergent methods that allow for the synthesis of enantioenriched products from racemic starting materials. nih.govnih.gov

Mechanistic studies of these reactions have provided evidence for radical pathways. nih.gov For instance, the enantioselective Negishi arylation of secondary propargylic bromides is proposed to proceed through a radical chain pathway involving a bimetallic oxidative addition. nih.gov These couplings have been successfully applied to the reaction of secondary propargylic electrophiles with secondary organozinc nucleophiles, a challenging transformation due to steric hindrance. nih.gov The choice of ligand and solvent is crucial for achieving high yields and selectivities in these reactions. nih.gov

| Nucleophile | Electrophile | Catalyst System | Product Type | Key Features | Reference |

| Arylzinc reagents | Racemic secondary propargylic halides | NiCl₂·glyme / pybox ligand | Enantioenriched alkynes | Stereoconvergent, good yields and ee | nih.govnih.gov |

| Secondary alkylzincs | Secondary propargylic bromides | NiCl₂·glyme / terpyridine | Substituted alkynes | First method for secondary-secondary coupling | nih.gov |

| Alkylzinc halides | Propargyl bromides | Nickel complex | Allenes | Regioselective synthesis of allenes | nih.gov |

Copper catalysts have also been employed to mediate the cross-coupling of propargylzinc reagents with various electrophiles. These reactions offer an alternative to palladium- and nickel-based systems and can provide complementary reactivity and selectivity. For example, a copper-catalyzed, manganese-mediated propargylation of aldehydes with propargyl bromides has been established for the synthesis of homopropargyl alcohols. nih.gov

Copper-catalyzed cross-coupling reactions of propargylic ethers with aryl Grignard reagents have been developed, offering a practical and highly selective route to propargyl derivatives. researchgate.net The regioselectivity of these reactions, leading to either propargyl or allenyl products, can be influenced by the nature of the catalyst, reagents, and substrate.

| Nucleophile | Electrophile | Catalyst System | Product Type | Reference |

| Propargyl bromide/Mn | Aldehydes | Cu catalyst | Homopropargyl alcohols | nih.gov |

| Aryl Grignard reagents | Propargylic ethers | Cu catalyst | Propargyl derivatives | researchgate.net |

| Organozinc reagents | Carboxylic acids (via acyloxyphosphonium ions) | Cu catalyst | Ketones | chemrxiv.org |

Regioselective Synthesis of Allenes and Allenic Derivatives

The reaction of propargylzinc reagents can be directed towards the synthesis of allenes, which are valuable building blocks in organic synthesis. The regioselectivity of the reaction—whether it yields a propargyl or an allenyl product—is a critical aspect that can be controlled by the reaction conditions and the nature of the substrates.

The cross-coupling of alkylzinc halides with propargyl bromides, when catalyzed by a specific nickel complex, has been shown to produce allenes with high regioselectivity. nih.govresearchgate.net This reaction proceeds through a radical mechanism and provides a valuable route to functionalized allenes. nih.gov Similarly, the carboxylation of organozinc reagents derived from propargylic bromides can lead to a mixture of allenic and propargylic acids, with the ratio being influenced by steric factors of the intermediates. rsc.org This provides a method for the rapid synthesis of allenes that can be further functionalized. rsc.org

The SN2' reaction of propargyl mesylates with organozinc reagents has been shown to be an effective method for the synthesis of allenes, with the reaction being significantly improved by the use of DMSO as a solvent. organic-chemistry.org The choice of the propargylic electrophile and the reaction conditions are key to achieving high regioselectivity for the desired allenic product.

| Reactants | Catalyst/Mediator | Product Type | Key Aspect | Reference |

| Alkylzinc halides + Propargyl bromides | Nickel complex | Allenes | High regioselectivity, radical mechanism | nih.govresearchgate.net |

| Propargylic bromides + CO₂ | Zinc | Allenic and propargylic acids | Regioselectivity dictated by sterics | rsc.org |

| Propargyl mesylates + Organozinc reagents | - (in DMSO) | Allenes | SN2' reaction | organic-chemistry.org |

| Propargyl bromide + Grignard reagent | Ni(acac)₂ / Ph₃P | Terminal allenes | High regioselectivity | organic-chemistry.org |

Integration in Total Synthesis Strategies and Complex Molecule Construction

The ability of Zinc, bromo-2-propynyl- to form carbon-carbon bonds with high stereocontrol makes it an indispensable tool in the total synthesis of complex natural products and the construction of medicinally relevant heterocyclic scaffolds.

The nucleophilic addition of propargylzinc reagents to aldehydes and ketones is a frequently employed key step in the assembly of complex molecular frameworks.

Longanlactone: In the six-step asymmetric total synthesis of the natural pyrrole lactone longanlactone, a crucial step involved the Zn-catalyzed Barbier propargylation of an aldehyde intermediate to form a key propargyl alcohol mdpi.com.

(–)-Epiquinamide: The total synthesis of (–)-epiquinamide was achieved in nine steps, featuring a strategic L-proline-catalyzed one-pot sequential α-amination/propargylation of an aldehyde, which also proceeds through a homopropargyl alcohol intermediate nih.gov.

Geranyl-Resorcinols: During the synthesis of the oxygen-containing geranyl segment of certain resorcinols, a key transformation was the addition of a propargylzinc reagent to an aldehyde, followed by protection of the resulting hydroxyl group thieme-connect.com.

Table 3: Application of Zinc, bromo-2-propynyl- in Natural Product Synthesis

| Natural Product | Key Reaction Involving Propargylzinc Reagent | Role in Synthesis |

|---|---|---|

| Longanlactone | Zn-catalyzed Barbier propargylation of an aldehyde | Formation of a key propargyl alcohol intermediate mdpi.com. |

| (–)-Epiquinamide | One-pot sequential α-amination/propargylation | Strategic formation of a homopropargyl alcohol nih.gov. |

| Geranyl-Resorcinols | Addition to an aldehyde | Construction of an oxygenated geranyl fragment thieme-connect.com. |

The products derived from Zinc, bromo-2-propynyl- reactions are versatile intermediates for synthesizing a variety of heterocyclic compounds.

Isoindolinones: Chiral isoindolinones have been synthesized through an asymmetric propargylation/lactamization cascade reaction, demonstrating the utility of this reagent in constructing complex nitrogen-containing heterocycles nih.gov.

Pyrrolidines: The homopropargylic amines and N-sulfonylamines resulting from the addition of propargylzinc reagents to imines serve as precursors for pyrrolidine derivatives. For example, a one-pot synthesis of homopropargylic N-sulfonylamines from aldehydes, catalyzed by zinc powder, was shown to be a rapid method for constructing pyrrolidine derivatives mdpi.com.

β-Lactones: The synthesis of β-lactones can be achieved from the allenic/propargylic acids generated via the carboxylation of propargylzinc reagents. A subsequent bromolactonization of the β,γ-unsaturated carboxylic acids provides a streamlined route to γ-bromo-β-lactones rsc.org. This process involves an electrophilic cyclization where the double bond of the unsaturated acid attacks a bromine source.

Table 4: Heterocycle Synthesis Using Zinc, bromo-2-propynyl- Derived Intermediates

| Heterocycle | Synthetic Strategy | Key Intermediate |

|---|---|---|

| Isoindolinones | Asymmetric propargylation/lactamization cascade | Chiral propargylated amine derivative nih.gov. |

| Pyrrolidines | Cyclization of propargylated amine derivatives | Homopropargylic N-sulfonylamine mdpi.com. |

| β-Lactones | Carboxylation followed by bromolactonization | Allenic/β,γ-unsaturated carboxylic acid rsc.org. |

Stereoselective Transformations Mediated by Propargylzinc Reagents

Asymmetric Propargylation and Allenylation Protocols

The addition of propargylzinc reagents to carbonyl compounds and imines can yield both propargyl and allenyl products. The development of asymmetric protocols for these reactions is a significant area of research, providing access to chiral building blocks that are valuable in the synthesis of natural products and pharmaceuticals. acs.org These transformations create at least one new stereogenic center, making enantioselective control a key challenge. mdpi.com

Catalytic asymmetric methods have been developed using various metal catalysts, including copper and zinc, in conjunction with chiral ligands to induce high levels of stereoselectivity. researchgate.net These protocols often involve the reaction of an achiral propargylmetal reagent with a carbonyl compound in the presence of a chiral catalyst. The choice of metal, ligand, and reaction conditions dictates the regioselectivity (propargylation vs. allenylation) and enantioselectivity of the transformation.

The success of asymmetric propargylation and allenylation heavily relies on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment to influence the stereochemical outcome. An effective chiral ligand modifies the reactivity and selectivity of the metal catalyst, favoring the formation of one enantiomer over the other. nih.gov

Several classes of chiral ligands have been successfully employed in zinc-mediated asymmetric additions. The modular nature of many ligand scaffolds allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity.

Amino Alcohols and Derivatives: Ligands derived from amino acids, such as N-isopropyl-l-proline, have been shown to be effective in zinc-mediated and -catalyzed asymmetric propargylations of ketones. researchgate.net

BINOL Derivatives: Axially chiral biaryl scaffolds, like (S)-Br2-BINOL, have been used to achieve high stereoselectivity in the catalytic asymmetric propargylboration of ketones, a related transformation that often involves a zinc intermediate. mdpi.com

Bis(oxazoline) (BOX) Ligands: The BOX scaffold is a privileged ligand class in asymmetric catalysis. Through rapid structure-activity relationship analysis, new BOX ligands have been rationally designed to achieve high enantioselectivity in related metal-catalyzed reactions. nih.gov

Imidazolidin-4-one Derivatives: Chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been synthesized and their copper(II) complexes evaluated as efficient enantioselective catalysts in asymmetric reactions. The relative configuration of the ligand (cis vs. trans) was found to control the absolute stereochemistry of the product. beilstein-journals.org

The evaluation of these ligand systems involves screening them in a target reaction and optimizing conditions such as solvent, temperature, and additives. The performance of selected ligands in asymmetric additions is summarized in the table below.

| Ligand Type | Metal | Substrate | Enantiomeric Excess (ee) | Reference |

| N-isopropyl-l-proline | Zn | Trifluoromethyl Ketones | Moderate to High | researchgate.net |

| (S)-Br2-BINOL | B/Cu | Ketones | up to 96% | mdpi.com |

| Min-BOX | Ag | Carbamate Esters | 90-99% | nih.gov |

| Imidazolidin-4-one | Cu | Aldehydes (Henry Reaction) | up to 97% | beilstein-journals.org |

When the substrate undergoing nucleophilic attack already contains a stereocenter, the reaction can produce diastereomers. Substrate-controlled diastereoselectivity is a powerful strategy in organic synthesis, and several models have been developed to predict the stereochemical outcome. bham.ac.uk For additions to chiral aldehydes and ketones with a stereocenter at the α-position, the Cram-chelation and Felkin-Anh models are paramount. upenn.edunih.govresearchgate.net

The key factor in determining the reaction pathway is often the nature of the substituent at the α-position and its ability to chelate with the metal ion of the nucleophile. nih.gov Propargylzinc reagents are particularly relevant here, as the zinc atom can act as a Lewis acid and participate in chelation. libretexts.org

Felkin-Anh Model: This model typically predicts the outcome for non-chelating substrates. For instance, when a bulky, non-coordinating protecting group (e.g., a silyl ether) is present on an α-hydroxy ketone, the addition of an organometallic reagent proceeds via a non-chelation pathway to yield the anti-diol product. upenn.edunih.gov

Cram-Chelate Model: When the α-substituent is a chelating group (e.g., an alkoxy or benzyloxymethoxy (BOM) group), and the organometallic reagent contains a chelating metal like zinc, magnesium, or titanium, a cyclic, five-membered chelate transition state can form. bham.ac.uklibretexts.org This rigid conformation forces the nucleophile to attack from the less hindered face, leading to the syn-diol product, which is the opposite of the Felkin-Anh prediction. bham.ac.uklibretexts.org

The ability to switch the diastereoselectivity by choosing either a chelating or non-chelating protecting group, or by using a strongly chelating Lewis acid like ZnBr₂, provides a powerful tool for synthetic chemists. libretexts.org Alkyl zinc halides have been specifically identified as capable of promoting chelation-controlled additions even to α-silyloxy aldehydes and ketones, overriding the expected Felkin selectivity. upenn.edunih.gov

The table below illustrates the effect of the protecting group and Lewis acid on the diastereoselectivity of nucleophilic additions to a protected α-hydroxy ketone.

| Protecting Group (PG) | Lewis Acid | Product Ratio (Chelate : Felkin-Anh) | Reference |

| BOM | MgBr₂ | 99 : 1 | libretexts.org |

| TBDPS | MgBr₂ | 1 : 99 | libretexts.org |

| TBDPS | ZnBr₂ | 86 : 14 | libretexts.org |

| TBDPS | TiCl₄ | 99 : 1 | libretexts.org |

| TBDPS | BF₃·OEt₂ | < 1 : 99 | libretexts.org |

Enantiospecific Reactions and Stereoconvergent Approaches

Beyond asymmetric synthesis where a new stereocenter is created under the influence of a chiral catalyst, enantiospecific and stereoconvergent strategies offer alternative approaches for controlling stereochemistry.

Enantiospecific Reactions: In these reactions, the stereochemistry of a chiral, enantioenriched starting material dictates the stereochemistry of the product. nih.gov A classic example involving propargylzinc chemistry is the reaction of enantioenriched propargylic mesylates. These substrates can be converted in situ into chiral allenylzinc reagents via an allenylpalladium intermediate. The subsequent addition of this chiral allenylzinc reagent to an aldehyde proceeds with high stereospecificity, transferring the initial chirality of the mesylate to the newly formed homopropargylic alcohol. researchgate.net

Stereoconvergent Approaches: These powerful methods convert both enantiomers of a racemic starting material into a single, enantioenriched product. nih.gov This is often achieved through a process where the initial stereocenter is either temporarily destroyed (stereoablation) and then reset by a chiral catalyst, or through a dynamic kinetic resolution where the enantiomers of the starting material rapidly interconvert under the reaction conditions. nih.gov Photoredox/cobalt-catalyzed propargyl additions have been developed that proceed via a stereoconvergent process, enabling the construction of homopropargylic alcohols with high efficiency and stereoselectivity from racemic propargyl carbonates. researchgate.net

These advanced stereoselective methods significantly broaden the applicability of propargylzinc reagents in the synthesis of complex, stereochemically defined molecules.

Computational and Spectroscopic Characterization of Propargylzinc Species

Density Functional Theory (DFT) Investigations of Reaction Energetics and Pathways

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of chemical reactions involving organometallic compounds. nih.govarxiv.org By modeling the electron density, DFT allows for the calculation of molecular structures, energies, and properties, providing deep insights into reaction mechanisms that are often difficult to probe experimentally. nih.govrsc.org

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, which helps in understanding the thermodynamic and kinetic feasibility of different reaction pathways. louisville.edu These calculations can predict the energies of reactants, products, intermediates, and transition states, thereby elucidating the step-by-step mechanism of a chemical transformation. For instance, DFT studies on related systems, such as the Povarov cationic reaction, have successfully established detailed reaction mechanisms and the role of catalysts by analyzing the energetic favorability of various steps.

A key aspect of mechanistic studies is the identification and characterization of transition states and reactive intermediates. sparkle.pro.br DFT calculations are particularly adept at locating transition state structures, which represent the highest energy point along a reaction coordinate. researchgate.netyoutube.com The geometry and energy of the transition state provide crucial information about the activation barrier of a reaction, which in turn governs the reaction rate.

For propargylzinc species, DFT can be employed to model the formation of the organozinc reagent from zinc metal and propargyl bromide, as well as its subsequent reactions with electrophiles. These calculations can reveal the nature of the key intermediates, which could exist as either propargylzinc or allenylzinc tautomers. Understanding the relative energies and interconversion barriers of these intermediates is essential for explaining the regioselectivity observed in their reactions.

Theoretical investigations can also shed light on the role of solvent molecules in stabilizing intermediates and transition states. By including explicit solvent molecules in the DFT calculations, it is possible to model the coordination environment around the zinc center and assess its influence on the reaction pathway.

Spectroscopic Probing of Propargylzinc Complexes and Reaction Intermediates

Spectroscopic techniques are indispensable for the experimental characterization of chemical species. For reactive intermediates like propargylzinc bromide, a combination of different spectroscopic methods is often required to obtain a comprehensive understanding of their structure and behavior in solution. chemrxiv.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. netlify.app ¹H and ¹³C NMR are routinely used to characterize organic and organometallic compounds. researchgate.net For propargylzinc species, NMR can provide evidence for the formation of the carbon-zinc bond and help to distinguish between the propargyl and allenyl isomers.

The chemical shifts and coupling constants observed in the NMR spectrum are sensitive to the electronic environment of the nuclei. libretexts.org For example, the protons on the carbon adjacent to the zinc atom in an organozinc compound will exhibit a characteristic chemical shift compared to the starting halide. nih.govgoogle.com ¹H NMR spectra of propargyl bromide, the precursor to the organozinc reagent, show characteristic signals for the methylene (B1212753) and acetylenic protons. chemicalbook.comresearchgate.net Upon reaction with zinc, changes in these signals would indicate the formation of the desired propargylzinc bromide.

Kinetic studies using ¹H NMR spectroscopy can also provide insights into the mechanism of formation of organozinc reagents, revealing the roles of activating agents and the presence of surface intermediates. nih.gov

Table 1: Representative ¹H NMR Data for Propargyl Bromide

| Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Methylene (-CH₂) | ~3.88 | Doublet | ~2.6 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the structure and bonding within a molecule. youtube.com

Vibrational (IR) Spectroscopy IR spectroscopy probes the vibrational modes of molecules. nist.goviastate.edu The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. nih.gov The characteristic C≡C and ≡C-H stretching frequencies in the IR spectrum of propargyl bromide are indicative of the alkyne functionality. mdpi.com The formation of propargylzinc bromide would be expected to cause shifts in these vibrational frequencies due to the influence of the zinc atom on the electron distribution in the molecule.

Table 2: Characteristic IR Absorption Frequencies for Propargyl Functional Group

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| ≡C-H stretch | 3300 - 3200 |

| C≡C stretch | 2150 - 2100 |

Electronic (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netnih.gov While simple organozinc compounds may not have strong absorptions in the visible region, UV spectroscopy can be used to study the formation and stability of zinc complexes. nih.govresearchgate.netelectrochemsci.org The electronic spectra of zinc halide complexes with various ligands have been reported, often showing charge-transfer bands. researchgate.netnih.gov The formation of a propargylzinc bromide complex could potentially be monitored by observing changes in the UV-Vis spectrum over time.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of crystalline solids. researchgate.netresearchgate.net While obtaining single crystals of reactive intermediates like propargylzinc bromide can be challenging, the structural analysis of stable adducts or complexes can provide invaluable information. uu.nlresearchgate.net

The crystal structures of various zinc halide complexes have been determined, revealing details about the coordination geometry around the zinc center, bond lengths, and bond angles. nih.govresearchgate.net For instance, zinc halide complexes with Schiff base ligands have been shown to adopt distorted tetrahedral geometries. nih.gov The solid-state structure of a propargylzinc bromide complex, if it could be crystallized, would confirm the connectivity of the atoms and provide precise measurements of the Zn-C and Zn-Br bond lengths, offering a benchmark for comparison with computational models.

Emerging Methodologies and Future Research Directions in Propargylzinc Chemistry

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch synthesis, offering substantial improvements in safety, efficiency, and scalability. researchgate.netnih.gov The generation and use of highly reactive organometallic reagents like propargylzincs are particularly well-suited for this technology. researchgate.netnih.gov

The synthesis of propargylzinc reagents can be effectively achieved in a continuous flow system. This process typically involves pumping a solution of a propargylic halide, such as propargyl bromide, through a packed-bed reactor containing activated zinc metal. rsc.orgresearchgate.net This method allows for the in situ generation of the organozinc species, which can then be directly introduced into a subsequent reaction stream—a process known as a "telescoped" synthesis. researchgate.netnih.gov This on-demand production minimizes the accumulation of potentially unstable organometallic intermediates. researchgate.net For instance, researchers have successfully used zinc-packed columns to generate allyl and propargyl zinc reagents in flow for subsequent reactions, such as carboxylation using carbon dioxide delivered through a tube-in-tube reactor. rsc.org This setup enables efficient contact between the organozinc reagent and the gaseous reactant. rsc.org

The adoption of continuous flow systems for propargylzinc chemistry offers several distinct advantages over conventional batch methods. nih.govnih.gov

Enhanced Safety : Flow reactors utilize small reactor volumes, which dramatically reduces the risk associated with handling potentially explosive or highly exothermic reactions involving organometallic compounds. nih.govnih.govstolichem.com The high surface-area-to-volume ratio in microreactors allows for superior heat dissipation, preventing thermal runaways. nih.govrsc.org Hazardous intermediates are generated and consumed in situ, avoiding their isolation and storage. nih.gov

Precise Process Control : Flow systems enable tight control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. researchgate.netmt.com This precise control leads to improved reaction selectivity, higher yields, and better reproducibility compared to batch processes. nih.gov Inline analytical techniques, like FTIR spectroscopy, can be integrated for real-time monitoring and optimization. mt.com

Improved Scalability : Scaling up a reaction in a flow system is often more straightforward than in batch production. stolichem.com Instead of using larger, more complex vessels, production can be increased by simply running the system for a longer duration, using wider or longer reactors, or by operating multiple reactors in parallel. stolichem.com This eliminates many of the challenges associated with heat and mass transfer that arise when scaling up batch reactions. nih.gov

| Parameter | Batch Processing | Flow Chemistry | Advantage in Flow Chemistry |

|---|---|---|---|

| Safety | Large reactor volumes, risk of thermal runaway. | Small reactor volumes, excellent heat transfer. nih.govstolichem.com | Inherently safer, minimizes risk of explosion or uncontrolled exotherms. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. mt.com | Higher reproducibility, improved selectivity, and fewer byproducts. |

| Scalability | Complex, requires re-optimization of parameters. | Linear scalability by extending operation time or parallelization. stolichem.com | Faster and more predictable scale-up from lab to production. |

| Reagent Handling | Requires handling and storage of potentially unstable intermediates. | In situ generation and immediate consumption of reactive species. nih.gov | Avoids isolation of hazardous materials, improving overall safety. |

Green Chemistry Principles Applied to Propargylzinc Synthesis and Reactivity

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netyoutube.com These principles are increasingly being applied to reactions involving propargylzinc reagents to create more sustainable synthetic routes.

A key goal of green chemistry is to reduce the reliance on volatile organic solvents. youtube.com Research has shown that zinc-mediated propargylation reactions can be performed under solvent-free conditions or in aqueous media. researchgate.netnih.gov

Solvent-Free Conditions : The reaction of propargyl bromide with various aldimines, mediated by activated zinc powder, has been shown to proceed efficiently under solvent-free conditions, affording homopropargyl amines in high yields with very short reaction times. researchgate.net This approach is catalyst-free and can be performed in the air at room temperature, offering a significant advantage over traditional methods that require dry solvents and inert atmospheres. researchgate.net The absence of a solvent can, in some cases, enhance the reactivity of the propargylzinc bromide. researchgate.net

Aqueous Conditions : Barbier-type reactions, where the organometallic reagent is generated in the presence of the electrophile, can be conducted in aqueous systems. nih.gov For example, the reaction of propargylic bromides with aldehydes in the presence of zinc powder can be carried out in a mixture of an organic solvent like THF and a saturated aqueous ammonium (B1175870) chloride solution. nih.gov The use of water as a co-solvent is a significant step towards greener reaction conditions. rsc.org

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwordpress.com Addition reactions, which are characteristic of propargylzinc reagents, are inherently atom-economical. jocpr.com

When a propargylzinc reagent like Zinc, bromo-2-propynyl- adds to a carbonyl compound (e.g., an aldehyde or ketone), all the atoms from both reactants are combined to form a single new product, the corresponding homopropargylic alcohol. researchgate.net In such a reaction, the theoretical atom economy is 100%, as there are no byproducts formed from the reactants themselves. greenchemistry-toolkit.org This maximizes the use of raw materials and minimizes the generation of waste at the molecular level, aligning perfectly with the goals of sustainable chemistry. acs.orgsustainability-directory.com

| Reactant 1 | Reactant 2 | Product | Atom Economy |

|---|---|---|---|

| Zinc, bromo-2-propynyl- | Aldehyde (R-CHO) | Homopropargylic Alcohol | 100% (All atoms from reactants are in the product) |

Advancements in Novel Ligand Systems for Improved Reactivity and Enantioselectivity

A major challenge in organic synthesis is the control of stereochemistry. In the context of propargylzinc additions, significant research has focused on developing chiral ligand systems that can induce high levels of enantioselectivity, leading to the synthesis of specific stereoisomers of homopropargylic alcohols.

The use of catalytic amounts of a chiral ligand in conjunction with a zinc source can create a chiral environment around the reacting species, directing the propargyl group to one face of the carbonyl electrophile. thieme-connect.de Recent advancements have seen the development of various effective ligand classes.

Amino Acid-Derived Ligands : Proline-derived ligands, such as N-isopropyl-l-proline, have been successfully employed in zinc-catalyzed asymmetric propargylations. thieme-connect.deacs.org These ligands can accelerate the reaction and overcome the competing non-enantioselective background reaction, resulting in high yields and excellent enantiomeric ratios. thieme-connect.de

Box Ligands : Chiral bis(oxazoline) (Box) ligands, when used with copper/zinc catalytic systems, have proven effective for the asymmetric propargylation and allenylation of isatins. acs.org By carefully selecting the metal and solvent, these systems can provide selective access to either 3-hydroxy-3-propargyl-2-oxindoles or 3-hydroxy-3-allenyl-2-oxindoles with high enantioselectivity. acs.org

These ligand-based strategies are crucial for the synthesis of complex, biologically active molecules where specific stereochemistry is essential for function.

| Ligand Type | Specific Ligand Example | Substrate Class | Reported Outcome | Reference |

|---|---|---|---|---|

| Amino Acid-Derived | Proline-derived ligand | Aldehydes | High yields and enantiomeric ratios. | thieme-connect.de |

| Amino Acid-Derived | N-isopropyl-l-proline | Trifluoromethyl ketones | Moderate to high stereoselectivity. | acs.org |

| Bis(oxazoline) | Ph-Pybox | Aldehydes, Amines, Alkynes (A3 coupling) | Good yields under solvent-free conditions. | nih.gov |

| Bis(oxazoline) | Box-copper/zinc catalyst | Isatins | Excellent enantio- and regioselectivities. | acs.org |

Exploration of Multicomponent Reactions Involving Propargylzinc Reagents

Multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. rsc.orgbeilstein-journals.orgtcichemicals.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgmdpi.com The incorporation of organometallic reagents, such as propargylzinc compounds, into MCRs has significantly broadened their scope, providing access to a wide array of valuable propargylated products.

Propargylzinc reagents, including Zinc, bromo-2-propynyl-, are particularly useful in these transformations due to their dual nature as both potent nucleophiles and carriers of a synthetically versatile alkynyl group. Their reactions often proceed with high regio- and stereoselectivity, making them attractive for applications in medicinal chemistry and materials science. nih.gov

One of the most prominent applications of propargylzinc reagents in multicomponent reactions is in the synthesis of propargylamines. The A³ coupling reaction, a three-component reaction between an aldehyde, an amine, and a terminal alkyne, is a cornerstone for preparing these structures. researchgate.net While traditionally catalyzed by various transition metals, the use of a pre-formed propargylzinc reagent can offer advantages in terms of reactivity and substrate scope.

Another significant area of exploration is the organometallic Mannich-type reaction. nih.gov In this multicomponent approach, a propargylzinc reagent can act as the nucleophile, attacking an in situ-formed iminium ion generated from an aldehyde and an amine. This reaction provides a direct route to homopropargylamines, which are valuable building blocks in organic synthesis. The use of organozinc reagents in this context has been shown to be effective for a variety of substrates. researchgate.netnih.gov

Recent research has also focused on the development of cascade reactions initiated by the addition of a propargylzinc species. thieme-connect.denih.gov In these processes, the initial addition of the propargylzinc reagent to one component triggers a series of subsequent intramolecular transformations, leading to the rapid assembly of complex heterocyclic scaffolds. thieme-connect.de These cascade reactions exemplify the efficiency of MCRs, where multiple bonds are formed in a single, orchestrated sequence.

The following table summarizes representative examples of multicomponent reactions involving propargyl-like zinc reagents, highlighting the diversity of accessible products and the reaction conditions employed.

| Aldehyde/Imine | Amine | Propargyl Source | Catalyst/Mediator | Product | Yield (%) |

| Benzaldehyde | Piperidine | Propargyl bromide | Zinc | 1-(1-Phenyl-3-butynyl)piperidine | High |

| Various Aromatic Aldehydes | Various Secondary Amines | Alkyl Bromides | Zinc dust, LiCl | α-Branched Amines | up to 79% researchgate.net |

| N-Propargylanilines | Activated Aziridines | - | Zinc catalyst | Hexahydroimidazo[1,2-a]quinolines | High thieme-connect.de |

The exploration of multicomponent reactions involving propargylzinc reagents continues to be an active area of research. Future efforts are likely to focus on the development of enantioselective variants of these reactions, the expansion of the substrate scope to include a wider range of functional groups, and the application of these methodologies in the synthesis of biologically active molecules and complex natural products. The inherent versatility of the propargyl group, combined with the efficiency of multicomponent strategies, ensures that propargylzinc reagents will remain valuable tools in the arsenal (B13267) of synthetic organic chemists.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Zinc, bromo-2-propynyl- to ensure high yield and purity?

- Methodological Answer : Utilize stepwise protocols with controlled stoichiometry and inert atmospheres to minimize side reactions. Employ analytical techniques like HPLC or GC-MS for real-time purity assessment . Document reagent specifications (e.g., CAS RN, purity grades) and reaction conditions (temperature, solvent polarity) to ensure reproducibility . For yield optimization, apply Design of Experiments (DoE) to evaluate factors such as catalyst loading and reaction time.

Q. What spectroscopic methods are most effective for characterizing the structure of Zinc, bromo-2-propynyl-?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for proton and carbon environments (e.g., distinguishing propynyl groups) with X-ray crystallography for precise bond-length and coordination geometry analysis . Fourier-transform infrared spectroscopy (FTIR) can validate bromo and zinc-ligand interactions. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How should researchers assess the stability of Zinc, bromo-2-propynyl- under varying experimental conditions?

- Methodological Answer : Conduct accelerated aging studies in solvents of interest (e.g., DMSO, aqueous buffers) under controlled temperature and humidity. Monitor degradation via UV-Vis spectroscopy or mass spectrometry. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the mechanistic pathways of Zinc, bromo-2-propynyl- in catalytic reactions?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated substrates) to trace reaction intermediates via kinetic isotope effects. Pair stopped-flow techniques with time-resolved spectroscopy for real-time monitoring. Validate hypotheses using computational models (e.g., molecular dynamics simulations) to predict transition states and energetics . For reproducibility, pre-register protocols and share raw data via open-access repositories.

Q. How can researchers reconcile contradictory data regarding the reactivity of Zinc, bromo-2-propynyl- across different studies?